

# N,N'-Diacryloylpiperazine: A Comprehensive Safety and Toxicology Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N'-Diacryloylpiperazine*

Cat. No.: B15546378

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**N,N'-Diacryloylpiperazine** (DAP), a bifunctional crosslinking agent, is utilized in various biochemical and pharmaceutical applications, most notably in the formation of polyacrylamide gels for electrophoresis. Its ability to form stable, crosslinked polymer matrices makes it an invaluable tool in protein separation and analysis. However, a thorough understanding of its safety and toxicological profile is paramount for ensuring safe handling and for the risk assessment of its use in research and development. This technical guide provides a comprehensive overview of the safety data for **N,N'-Diacryloylpiperazine**, including its physicochemical properties, toxicological hazards, handling procedures, and detailed experimental protocols relevant to its safety assessment.

## Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. These properties influence its behavior under various conditions and are critical for predicting its potential hazards and for developing appropriate handling and storage procedures.

| Property          | Value                                                | Reference                               |
|-------------------|------------------------------------------------------|-----------------------------------------|
| CAS Number        | 6342-17-2                                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C10H14N2O2                                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 194.23 g/mol                                         | <a href="#">[3]</a>                     |
| Appearance        | White to off-white solid/powder                      | <a href="#">[4]</a>                     |
| Melting Point     | 91.5 - 93.5 °C                                       | <a href="#">[2]</a>                     |
| Solubility        | No data available                                    |                                         |
| Stability         | Stable under normal handling and storage conditions. | <a href="#">[2]</a>                     |

## Toxicological Profile and Hazard Identification

**N,N'-Diacryloylpiperazine** is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class                                     | GHS Category | Hazard Statement                       |
|--------------------------------------------------|--------------|----------------------------------------|
| Skin Corrosion/Irritation                        | Category 2   | H315: Causes skin irritation           |
| Serious Eye Damage/Eye Irritation                | Category 2A  | H319: Causes serious eye irritation    |
| Specific Target Organ Toxicity (Single Exposure) | Category 3   | H335: May cause respiratory irritation |

Source: SynQuest Laboratories, Inc. Safety Data Sheet[\[2\]](#)

While specific quantitative toxicity data such as LD50 (median lethal dose) for **N,N'-Diacryloylpiperazine** is not readily available in the public domain, the GHS classifications are based on toxicological studies. The following sections detail the standardized experimental protocols that are typically used to determine these hazard classifications.

# Experimental Protocols for Toxicological Assessment

The hazard classifications for **N,N'-Diacryloylpiperazine** are determined through standardized and validated toxicological testing methodologies. The following are detailed descriptions of the Organisation for Economic Co-operation and Development (OECD) guidelines that are the international standard for assessing acute toxicity and irritation.

## Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

**Principle:** A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.<sup>[4][5]</sup> The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

### Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.<sup>[5]</sup> The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Test Substance Application:** 0.5 g of the solid test substance is applied to a small area (approximately 6 cm<sup>2</sup>) of the clipped skin and covered with a gauze patch and non-irritating tape.<sup>[5]</sup>
- **Exposure:** The exposure duration is 4 hours.<sup>[4][5]</sup>
- **Observation:** After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.<sup>[6]</sup> Observations are continued for up to 14 days if the effects are not resolved.<sup>[5]</sup>
- **Scoring:** The reactions are scored according to a standardized grading system. The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation category.

*Experimental workflow for OECD Guideline 404.*

## Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[\[6\]](#)[\[7\]](#)[\[8\]](#) The eyes are then examined for lesions of the cornea, iris, and conjunctiva.

Methodology:

- Animal Selection: Healthy, young adult albino rabbits are used.[\[7\]](#)
- Test Substance Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.[\[6\]](#) The eyelids are then gently held together for about one second.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[6\]](#) The examination includes scoring for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
- Reversibility: The observation period can be extended up to 21 days to assess the reversibility of the observed effects.[\[7\]](#)
- Classification: The severity and reversibility of the eye lesions determine the classification of the substance.

*Experimental workflow for OECD Guideline 405.*

## Acute Oral Toxicity (OECD Guideline 401 - Historical Context)

While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals (e.g., TG 420, 423, 425), it provides the historical basis for acute oral toxicity testing.[\[9\]](#)[\[10\]](#)

Principle: The test substance is administered orally in a single dose to several groups of experimental animals at different dose levels.[\[1\]](#) The animals are observed for a set period, and mortality is recorded to determine the LD50 value.[\[1\]](#)

### Methodology:

- Animal Selection: Typically, rats are used.[1]
- Dosing: The substance is administered by gavage in a single dose.[1] Multiple dose groups are used with a sufficient number of animals in each group.
- Observation: Animals are observed for at least 14 days.[1] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
- Data Analysis: The LD50 is calculated statistically from the dose-response data.[1]

## Genotoxicity Assessment

While specific genotoxicity data for **N,N'-Diacryloylpiperazine** is not readily available, studies on structurally related compounds, such as N-acryloyl-N'-phenylpiperazine, have investigated their potential to cause genetic damage.[11] The following are common assays used for genotoxicity testing.

- Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertants indicates that the substance is mutagenic. [11]
- Micronucleus Test: This in vitro or in vivo test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneuploid (chromosome-losing) effects.[11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1,4-Bis(acryloyl)piperazine BioXtra, suitable for electrophoresis, ≥99.0% (TLC) | 6342-17-2 [sigmaaldrich.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. scribd.com [scribd.com]
- 10. utu.fi [utu.fi]
- 11. Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N'-Diacryloylpiperazine: A Comprehensive Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546378#n-n-diacryloylpiperazine-safety-data-sheet-sds-information>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)